1-Naphthol-3-methanol
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Overview
Description
1-Naphthol-3-methanol is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group and a methanol group attached to the naphthalene ring. This compound is known for its unique chemical properties and its applications in various scientific fields.
Preparation Methods
The synthesis of 1-Naphthol-3-methanol typically involves the alkylation of 1-naphthol with methanol. This reaction can be catalyzed by various molecular sieves such as modified silicoaluminophosphate and MCM-41 . The reaction conditions often include high temperatures around 300°C and the use of specific catalysts to achieve high yields and selectivity.
Chemical Reactions Analysis
1-Naphthol-3-methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, especially at the 4-position, are common.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, and catalysts like rhodium for reduction, are commonly used.
Scientific Research Applications
1-Naphthol-3-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, rubbers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthol-3-methanol involves its interaction with various molecular targets. For instance, it can act as a guiding surfactant in the formation of high-quality nanocorals, which are used as electrocatalysts . The compound’s effects are mediated through its ability to undergo specific chemical transformations, such as oxidation and reduction, which are crucial for its activity in various applications.
Comparison with Similar Compounds
1-Naphthol-3-methanol can be compared with other naphthol derivatives such as 2-naphthol and 1-naphthol. While all these compounds share a similar naphthalene backbone, their chemical properties and reactivity differ due to the position of the hydroxyl and methanol groups. For example:
1-Naphthol: Known for its use in dye synthesis and as a precursor for other chemicals.
2-Naphthol: Often used in the production of antioxidants and as an intermediate in the synthesis of various organic compounds.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and applications.
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(hydroxymethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6,12-13H,7H2 |
InChI Key |
RFNHWJGZIWUVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)CO |
Origin of Product |
United States |
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